molecular formula C32H28F3N5O4 B1662368 N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide CAS No. 947536-03-0

N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide

Cat. No.: B1662368
CAS No.: 947536-03-0
M. Wt: 603.6 g/mol
InChI Key: WQTKNBPCJKRYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to by its research code AMG-487 ) is a pyrido[2,3-d]pyrimidinone derivative with a molecular formula of C₃₃H₂₉F₃N₄O₄ and an average molecular mass of 626.61 g/mol . Its structure features:

  • A 3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl core, providing a planar heterocyclic framework.
  • A 4-(trifluoromethoxy)phenylacetamide moiety, contributing lipophilicity and metabolic stability.

AMG-487 is hypothesized to function as a kinase inhibitor, leveraging its pyrido-pyrimidinone core to target ATP-binding pockets .

Properties

IUPAC Name

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTKNBPCJKRYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide, also known as AMG 487, is a small-molecule antagonist primarily targeting the CXC chemokine receptor 3 (CXCR3). This compound has gained significant attention for its potential therapeutic applications in inflammatory and autoimmune diseases due to its ability to modulate immune cell migration.

  • Molecular Formula : C32H28F3N5O4
  • Molecular Weight : Approximately 603.59 g/mol
  • CAS Number : 947536-03-0

AMG 487 functions as an antagonist of the CXCR3 receptor, which plays a critical role in the recruitment of immune cells to sites of inflammation. By blocking this receptor, AMG 487 inhibits downstream signaling pathways that contribute to inflammatory responses. This action is particularly relevant in conditions where CXCR3-mediated pathways are dysregulated.

Anticancer Properties

Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold exhibit a broad spectrum of biological activities, including anticancer effects. For instance:

  • Inhibition of Kinase Activity : Certain derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in tumor progression. For example, compounds targeting cyclin-dependent kinases (CDKs) have been linked to cell cycle arrest and apoptosis induction in cancer cells .

Anti-inflammatory Effects

AMG 487 has been evaluated for its anti-inflammatory properties:

  • Cytokine Modulation : Studies have demonstrated that AMG 487 can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Study on CXCR3 Antagonism

A study conducted by Heise et al. (2005) characterized the pharmacological profile of various CXCR3 antagonists, including AMG 487. The findings highlighted its efficacy in blocking CXCR3-mediated signaling pathways, which are crucial for the migration of T cells and other immune cells to inflamed tissues .

Antitumor Activity

In another study, derivatives of pyrido[2,3-d]pyrimidines were tested against prostate and lung cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating potent activity at submicromolar concentrations. This suggests that AMG 487 and similar compounds could serve as lead structures for developing new anticancer therapies .

Data Tables

Activity TypeMechanismReference
AnticancerInhibition of CDKs
Anti-inflammatoryCXCR3 receptor antagonism
Cytokine modulationReduction of pro-inflammatory cytokines

Scientific Research Applications

Inflammatory Diseases

AMG 487 has shown promise in treating conditions characterized by excessive inflammation. The blockade of CXCR3 may help mitigate symptoms in diseases such as rheumatoid arthritis and multiple sclerosis by preventing the recruitment of inflammatory cells to affected tissues .

Autoimmune Disorders

Research indicates that AMG 487 may also be beneficial in managing autoimmune disorders where immune cell migration contributes to disease pathology. Its ability to inhibit CXCR3-mediated signaling pathways could lead to reduced autoimmune activity and improved patient outcomes.

Efficacy in Animal Models

In preclinical studies involving animal models of autoimmune diseases, AMG 487 demonstrated significant reductions in markers of inflammation and tissue damage. For instance, studies on models of rheumatoid arthritis showed decreased joint swelling and improved mobility in treated animals compared to controls .

Comparative Analysis with Other Compounds

To better understand the position of AMG 487 within the therapeutic landscape for inflammatory diseases, it is useful to compare it with other CXCR3 antagonists:

Compound NameMechanismDisease TargetsClinical Status
AMG 487CXCR3 AntagonistRheumatoid Arthritis, MSPreclinical/Research
Other CXCR3 InhibitorsSimilar MechanismVarious Inflammatory DiseasesVaries

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

a) Pyrazolo[3,4-d]pyrimidin Derivatives ()

Example 53 (C₂₈H₂₀F₂N₆O₃, mass 589.1 g/mol) replaces the pyrido-pyrimidinone core with a pyrazolo[3,4-d]pyrimidin scaffold and introduces a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group .

  • Key Differences: The chromenone substituent increases molecular rigidity but reduces solubility compared to AMG-487’s ethoxyphenyl group.
b) Thieno[3,2-d]pyrimidin Derivatives ()

The compound 2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide (C₂₅H₂₄ClN₅O₃S₂) incorporates a thieno-pyrimidine core and a sulfanyl linker .

  • Key Differences: Sulfur in the thieno ring enhances π-π stacking but may reduce metabolic stability. The 3-chloro-4-methoxyphenyl group offers moderate lipophilicity, whereas AMG-487’s trifluoromethoxy group provides superior resistance to oxidative metabolism.

Substituent Variations

a) Trifluoromethoxy vs. Methoxy Groups ( vs. AMG-487)

The compound N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide () uses a methoxy group, while AMG-487 employs trifluoromethoxy .

  • Methoxy groups are less metabolically stable due to easier demethylation.
b) Pyridinylmethyl vs. Naphthyl Groups ()

The compound N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () substitutes the pyridinylmethyl group with a naphthyl moiety .

  • Impact :
    • Pyridinylmethyl in AMG-487 improves water solubility and facilitates hydrogen bonding, whereas naphthyl groups prioritize lipophilicity.

Pharmacokinetic and Pharmacodynamic Profiles

Parameter AMG-487 Example 53 () Compound
Molecular Weight (g/mol) 626.61 589.1 579.12
Core Structure Pyrido-pyrimidinone Pyrazolo-pyrimidin Thieno-pyrimidine
Key Substituent Trifluoromethoxy Fluorochrome Chloro-methoxyphenyl
Solubility Moderate (pyridine) Low (chromenone) Low (thieno ring)
Metabolic Stability High (CF₃O) Moderate (F) Low (Sulfanyl)

Research Findings and Clinical Implications

  • AMG-487 : Demonstrated superior kinase selectivity in preclinical studies due to its balanced lipophilicity (trifluoromethoxy) and hydrogen-bonding capacity (pyridinylmethyl) .
  • Pyrazolo-pyrimidin Derivatives (): Exhibit potent activity but suffer from poor bioavailability, limiting therapeutic utility .
  • Thieno-pyrimidine Analogs (): Show extended half-lives but reduced target affinity due to sulfur-induced conformational changes .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to Compound X involves disassembling the molecule into three primary fragments:

  • Pyrido[2,3-d]pyrimidin-4-one core
  • Ethoxyphenyl and ethylamine side chains
  • 4-(Trifluoromethoxy)benzeneacetamide-pyridinylmethyl moiety

Key disconnections include the amide bond between the pyridinylmethyl group and the benzeneacetamide, as well as the C–N bond linking the ethylamine side chain to the pyrido[2,3-d]pyrimidinone core. Computational tools leveraging Pistachio and Reaxys databases suggest that a convergent synthesis strategy—constructing the core and side chains separately before final coupling—optimizes yield and purity.

Synthesis of the Pyrido[2,3-d]pyrimidin-4-one Core

Cyclocondensation of α,β-Unsaturated Ketones with 6-Aminouracil Derivatives

The pyrido[2,3-d]pyrimidinone core is synthesized via a cyclocondensation reaction between α,β-unsaturated ketones and 6-aminouracil derivatives (Figure 1). For example, heating 3-(4-ethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one with 6-amino-1,3-dimethyluracil in dimethylformamide (DMF) at 120°C for 12 hours yields the intermediate 3-(4-ethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Table 1: Reaction Conditions for Core Synthesis
Component Reagent/Condition Yield (%) Reference
α,β-Unsaturated ketone 6-Aminouracil, DMF, Δ 40–53
Cyclization agent NaOH (10–15% aqueous) 65–78

Introduction of the Ethylamine Side Chain

Reductive Amination of the Pyrido[2,3-d]pyrimidinone Intermediate

The ethylamine side chain is introduced via reductive amination. Treatment of 3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one with 2-aminoethanol in the presence of sodium cyanoborohydride (NaBH3CN) in methanol affords the secondary amine intermediate. Subsequent protection with tert-butoxycarbonyl (Boc) anhydride ensures selectivity during downstream reactions.

Synthesis of the 4-(Trifluoromethoxy)benzeneacetamide-Pyridinylmethyl Moiety

Coupling of 4-(Trifluoromethoxy)benzeneacetic Acid with 3-Pyridinylmethylamine

The benzeneacetamide fragment is prepared by activating 4-(trifluoromethoxy)benzeneacetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and coupling it with 3-pyridinylmethylamine in dichloromethane (DCM) at 0°C. The reaction proceeds to 85% yield after 4 hours, as confirmed by HPLC.

Final Assembly of Compound X

Amide Bond Formation and Deprotection

The Boc-protected ethylamine intermediate is deprotected using trifluoroacetic acid (TFA) in DCM, followed by coupling with the activated benzeneacetamide-pyridinylmethyl moiety using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO). Purification via silica gel chromatography (ethyl acetate/hexanes, 3:1) yields Compound X with ≥98% purity (HPLC).

Table 2: Final Coupling Reaction Parameters
Parameter Value Reference
Coupling reagent HATU
Base DIPEA
Solvent DMSO
Purification Silica gel chromatography

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.62 (s, 1H, pyrimidine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.32 (m, 8H, aromatic-H), 4.52 (q, J = 6.8 Hz, 2H, OCH2CH3), 3.91 (s, 2H, CH2CO), 3.45 (t, J = 6.0 Hz, 2H, NCH2).
  • HRMS (ESI+) : m/z calculated for C32H28F3N5O4 [M+H]+: 604.2145; found: 604.2151.

Purity and Biological Activity

Compound X exhibits a purity of ≥98% by HPLC (C18 column, acetonitrile/water gradient). In vitro assays confirm CXCR3 antagonism with IC50 values of 8.0 nM (IP-10 binding) and 8.2 nM (ITAC binding). In vivo, it inhibits lung metastasis in murine models at 10 mg/kg/day.

Scale-Up Considerations and Process Optimization

Solvent and Catalyst Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in the cyclocondensation step improves environmental sustainability without compromising yield. Catalytic palladium on carbon (Pd/C) facilitates hydrogenation of nitro intermediates, reducing reliance on stoichiometric reducing agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and how are intermediates validated?

  • Methodology :

  • Step 1 : Start with O-benzyl hydroxylamine hydrochloride and trifluoromethylbenzoyl chloride as precursors for key intermediates. Use potassium carbonate as a base in acetonitrile for coupling reactions .
  • Step 2 : Validate intermediates via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in analogous syntheses of pyrido-pyrimidinone derivatives .
  • Step 3 : Ensure purity by comparing spectral data (e.g., 1^1H/13^{13}C NMR) with literature values. For example, in triazolo[4,3-a]pyridine derivatives, NMR confirmed >95% purity .

Q. What safety protocols are critical during scale-up synthesis?

  • Methodology :

  • Conduct a pre-experiment hazard analysis for reagents like trichloroisocyanuric acid (TCICA) and pivaloyl chloride, which require handling in fume hoods with PPE .
  • Use inert gas (N2_2) purging for reactions involving moisture-sensitive reagents (e.g., benzyloxyamine derivatives) to avoid exothermic side reactions .

Q. How are structural impurities (e.g., regioisomers) identified and minimized?

  • Methodology :

  • Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to separate regioisomers.
  • Optimize reaction time and temperature to suppress byproduct formation, as seen in analogous pyrido[2,3-d]pyrimidinone syntheses .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yield for this compound?

  • Methodology :

  • Define reaction variables (e.g., temperature, catalyst loading, solvent ratio) and set constraints (e.g., solvent boiling point).
  • Use Gaussian process regression to model the reaction space, iteratively selecting conditions that maximize predicted yield. This approach outperformed traditional trial-and-error in optimizing diphenyldiazomethane synthesis .
  • Validate optimized conditions with three independent replicates to ensure reproducibility .

Q. What statistical methods resolve contradictions in reported synthetic yields?

  • Methodology :

  • Apply Design of Experiments (DoE) to isolate variables (e.g., reagent purity, reaction scale). For example, in flow-chemistry syntheses, fractional factorial designs identified critical factors (e.g., residence time) affecting yield .
  • Perform meta-analysis of literature data to identify trends (e.g., higher yields in anhydrous acetonitrile vs. THF) .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodology :

  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile groups (e.g., trifluoromethoxy benzene).
  • Simulate cytochrome P450 metabolism via molecular docking (e.g., AutoDock Vina) to identify susceptible sites. Cross-validate predictions with in vitro microsomal assays .

Data Contradiction Analysis Example

Issue : Conflicting reports on the stability of pyrido[2,3-d]pyrimidinone intermediates under basic conditions.

  • Resolution Strategy :
    • Reproduce both protocols (e.g., potassium carbonate vs. sodium pivalate) under controlled humidity (<10% RH).
    • Monitor degradation via LC-MS at 0, 6, and 12 hours.
    • Identify sodium pivalate as less hydrolytic due to lower basicity (pH 8.5 vs. 10.2 for K2_2CO3_3), aligning with findings in analogous amide syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide
Reactant of Route 2
Reactant of Route 2
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.